2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c17-10-5-3-4-9(8-10)15(21)19-16-13(14(18)20)11-6-1-2-7-12(11)22-16/h3-5,8H,1-2,6-7H2,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWIQJXJRCUVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is STING (Stimulator of Interferon Genes) . STING is an immune-associated protein that localizes in the endoplasmic reticulum membrane and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells.
Mode of Action
Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING. The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative.
Biological Activity
2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈BrN₂O₂S
- Molecular Weight : 396.32 g/mol
- CAS Number : 301305-73-7
This compound features a bromobenzamide moiety attached to a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of the benzo[b]thiophene scaffold exhibit significant antimicrobial properties. For instance, related compounds have demonstrated both antibacterial and antifungal activities. A study highlighted that certain thiophene-3-carboxamide derivatives showed effective inhibition against various bacterial strains and fungi, suggesting that the structural features of this class of compounds contribute to their bioactivity .
Anticancer Potential
The anticancer potential of related compounds has been explored extensively. A study reported that certain derivatives exhibited cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The presence of the thiophene ring is believed to enhance the interaction with cellular targets, leading to increased efficacy against cancer cells .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Binding : It is hypothesized that the compound could interact with various receptors in human cells, modulating signaling pathways associated with inflammation and cancer progression.
- Induction of Apoptosis : Evidence suggests that certain structural elements facilitate the compound's ability to induce programmed cell death in malignant cells.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of a related thiophene derivative against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies demonstrated that a closely related compound induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 25 µM. Mechanistic studies revealed that the compound activated caspase pathways, leading to cell death .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of tetrahydrobenzo[b]thiophene derivatives, including 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains:
- E. coli
- P. aeruginosa
- Salmonella
- S. aureus
For instance, a study demonstrated that certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.54 μM against Salmonella and 1.11 μM against E. coli, indicating strong antibacterial potential . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Analgesic Properties
The analgesic activity of derivatives from the tetrahydrobenzo[b]thiophene class has also been explored. In a specific study involving related compounds, it was found that certain derivatives exhibited analgesic effects surpassing those of standard analgesics like metamizole when tested using the "hot plate" method on mice . This suggests that compounds like this compound could be developed into effective pain relief medications.
Synthesis and Derivatives
The synthesis of this compound involves several steps that may include:
- Condensation Reactions : The formation of amide bonds between bromobenzoyl derivatives and tetrahydrobenzo[b]thiophene.
- Cyclization Processes : Involving intramolecular reactions to stabilize the structure.
- Functionalization : Introducing various functional groups to enhance biological activity.
These synthetic pathways allow for the creation of a library of compounds that can be screened for various biological activities.
Case Study 1: Antibacterial Evaluation
A comprehensive evaluation of tetrahydrobenzothiophene derivatives revealed that compounds structurally similar to this compound displayed potent antibacterial activity against clinically relevant pathogens . The study employed both in vitro assays and time-kill studies to assess the efficacy of these compounds.
Case Study 2: Analgesic Activity Assessment
In another investigation focusing on analgesic properties, researchers synthesized several derivatives and tested their effects using established pain models in rodents. The results indicated that some derivatives not only provided pain relief but also had lower side effects compared to traditional analgesics . This opens avenues for further research into safer pain management options.
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
Anticancer Activity
The target compound’s bromine substituent parallels Compound S8 (a p-bromo-substituted benzylidene derivative), which exhibited significant cytotoxicity against A-549 lung cancer cells (10⁻⁴ M) due to electron-withdrawing effects enhancing DNA intercalation or enzyme inhibition . Chlorine-substituted analogues (e.g., 3-chloro derivative) are intermediates in antitumor agent synthesis but lack direct activity data .
Antioxidant Activity
Carboxamide or nitrile groups at position 3 are critical for radical scavenging. The bromine substituent may modulate solubility and electron distribution, affecting antioxidant efficacy .
Acetylcholinesterase (AChE) Inhibition
Piperazine-acetamido derivatives like IIId demonstrated superior AChE inhibition (60%) compared to donepezil (40%) due to hydrogen bonding with Phe288 in the enzyme’s active site . The target compound lacks a piperazine linker but may leverage its bromine substituent for hydrophobic interactions, though direct AChE data are unavailable.
Antinociceptive Activity and Toxicity
Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates exhibited potent antinociceptive effects (hot plate test) with low toxicity (Class V). The target compound’s carboxamide group may similarly enhance safety, but bromine’s influence on toxicity requires further study .
Structure-Activity Relationship (SAR) Trends
- Electron-withdrawing groups (Br, Cl) enhance anticancer activity by improving electrophilicity and target binding .
- Polar groups (carboxamide, nitrile) at position 3 improve antioxidant and AChE inhibition via hydrogen bonding .
- Bulky substituents (e.g., piperazine) increase AChE inhibition but may reduce bioavailability .
Q & A
Q. What are the standard synthetic protocols for 2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Amide coupling : Reacting a tetrahydrobenzo[b]thiophene precursor with 3-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by reflux (12–24 hours) .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) to isolate the product .
- Yield optimization : Adjusting stoichiometry (1.2 equivalents of acylating agents) and using catalysts like DIPEA to enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., δ 7.5–8.0 ppm for aromatic protons near bromine) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate carboxamide and bromobenzamido groups .
- Mass spectrometry : HRMS or LC-MS ensures molecular weight accuracy (e.g., [M+H]⁺ calculated for C₁₇H₁₈BrN₂O₂S: 417.02) .
Q. What is the role of the tetrahydrobenzo[b]thiophene core in biological activity?
The saturated thiophene ring enhances conformational rigidity, improving binding to enzymes like acetylcholinesterase or retinoic acid receptors. Substituents at the 3-position (e.g., carboxamide) contribute to hydrogen-bond interactions with active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives?
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- Comparative analysis : Cross-reference with published spectra of analogs (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) to identify shifts caused by bromine electronegativity .
Q. What strategies optimize reaction yields during bromobenzamido group introduction?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis) .
- Stoichiometric adjustments : Use 1.5 equivalents of 3-bromobenzoyl chloride to drive the reaction to completion .
Q. How does the 3-bromo substituent influence structure-activity relationships (SAR)?
- Electron-withdrawing effects : The bromine atom increases electrophilicity of the benzamido group, enhancing interactions with nucleophilic residues (e.g., serine in enzyme active sites) .
- Steric effects : Bulkier halogens may reduce binding affinity; comparative studies with chloro/fluoro analogs are recommended .
Q. What purification methods are effective for carboxamide derivatives with low solubility?
- Gradient HPLC : Use C18 columns with MeCN:H₂O (0.1% TFA) to resolve polar byproducts .
- Recrystallization : Methanol/water mixtures (7:3 v/v) yield high-purity crystals by leveraging temperature-dependent solubility .
Methodological Considerations
Q. How to validate the mechanism of action for enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylthiocholine for acetylcholinesterase) .
- Docking studies : Simulate binding modes with software like AutoDock Vina, focusing on H-bond interactions between the carboxamide and residues (e.g., Phe288 in retinoic acid receptors) .
Q. What analytical approaches confirm the absence of regioisomers in the final product?
- NOESY NMR : Detect spatial proximity between bromobenzamido protons and the thiophene core .
- X-ray crystallography : Resolve crystal structures to unambiguously assign regiochemistry .
Data Analysis and Contradictions
Q. How to address discrepancies in reported bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
